molecular formula C14H12FNO4S B2518596 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid CAS No. 406927-79-5

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2518596
CAS No.: 406927-79-5
M. Wt: 309.31
InChI Key: RAWKLUXIRPAWQY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C14H12FNO4S It is characterized by the presence of a benzoic acid moiety substituted with a 5-fluoro-2-methylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 5-fluoro-2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Coupling Reaction: The resulting amine is then coupled with 3-carboxybenzenesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. Techniques like recrystallization and chromatography are often employed for purification.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

    Oxidation and Reduction: The sulfonamido group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Sulfonic acids or sulfoxides.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluoro and sulfonamido groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Another benzoic acid derivative with fluorine substituents, known for its use in organic synthesis and medicinal chemistry.

    5-Fluoro-2-methylbenzoic acid: A simpler analog lacking the sulfonamido group, used as an intermediate in the synthesis of more complex molecules.

Uniqueness: 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid is unique due to the combination of the fluoro and sulfonamido groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-5-6-11(15)8-13(9)21(19,20)16-12-4-2-3-10(7-12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWKLUXIRPAWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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